4-Ethoxy-3,5-difluorobenzoyl chloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- A singlet at δ 7.85 ppm integrates to one proton, corresponding to the aromatic proton at C2 (ortho to carbonyl).
- A quartet at δ 4.15 ppm (J = 7.1 Hz) and a triplet at δ 1.45 ppm (J = 7.1 Hz) arise from the ethoxy group’s -CH₂ and -CH₃ protons, respectively.
- Fluorine-coupled splitting is absent due to the symmetric placement of fluorine atoms at C3 and C5.
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
The electron ionization (EI) spectrum displays:
- A molecular ion peak at m/z 220.6 [M]⁺ .
- Fragment ions at m/z 185 ([M-Cl]⁺) and m/z 139 ([M-COCl]⁺), consistent with cleavage of the labile chloride and carbonyl groups.
Crystallographic and Conformational Studies
Single-crystal X-ray diffraction data for this compound remains unreported. However, analogous structures like 3,5-difluorobenzoyl chloride (CID 145600) adopt a nearly planar geometry with bond lengths of 1.74 Å (C-Cl) and 1.21 Å (C=O). Computational models (DFT, B3LYP/6-311+G*) predict a dihedral angle of 12° between the ethoxy group and the aromatic ring, minimizing steric hindrance.
Thermochemical Properties
The elevated boiling point compared to non-fluorinated benzoyl chlorides (e.g., benzoyl chloride: 197°C) stems from dipole-dipole interactions enhanced by fluorine’s electronegativity.
Solubility Behavior and Partition Coefficients
This compound is lipophilic, with predicted logP values of 2.8–3.1 (CLOGP). It exhibits:
- High solubility in dichloromethane (>500 mg/mL) and tetrahydrofuran (>300 mg/mL).
- Limited solubility in water (<0.1 mg/mL) due to the nonpolar aromatic backbone.
- Moderate solubility in ethanol (≈50 mg/mL), attributable to hydrogen bonding with the ethoxy group.
The octanol-water partition coefficient (logKow) of 3.0 suggests preferential partitioning into lipid membranes, a critical factor in drug design.
Structure
2D Structure
Properties
IUPAC Name |
4-ethoxy-3,5-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-2-14-8-6(11)3-5(9(10)13)4-7(8)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTODZHRJLEUAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286941 | |
| Record name | 4-Ethoxy-3,5-difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-21-3 | |
| Record name | 4-Ethoxy-3,5-difluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-3,5-difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation and Fluorination
- The fluorinated aromatic core, 3,5-difluorobenzoic acid or a related derivative, is typically prepared by selective fluorination of benzoic acid derivatives or by using commercially available fluorinated benzoic acids.
- Fluorination can be achieved via electrophilic fluorination or nucleophilic aromatic substitution on activated intermediates.
Etherification (Introduction of the Ethoxy Group)
- Etherification of hydroxy-substituted fluorobenzene derivatives is commonly performed via Williamson ether synthesis.
- For instance, 4-hydroxy-3,5-difluorobenzene derivatives are reacted with ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate in solvents like N,N-dimethylformamide (DMF).
- The reaction proceeds under mild conditions (room temperature to 50°C) for 8–12 hours, yielding the 4-ethoxy substituted intermediate.
Conversion to Benzoyl Chloride
- The carboxylic acid or ester intermediate is converted to the benzoyl chloride using acyl chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
- Typical conditions involve refluxing the acid with excess thionyl chloride under anhydrous conditions for several hours.
- Catalysts such as amides (e.g., benzamide, phenylacetamide) may be added to enhance the reaction rate and yield.
- The resulting benzoyl chloride is purified by distillation or recrystallization under reduced pressure to achieve high purity.
Detailed Reaction Conditions and Data
| Step | Reagents & Conditions | Notes & Observations |
|---|---|---|
| Etherification | 4-Hydroxy-3,5-difluorobenzene + Ethyl bromide, K2CO3, DMF, 25°C, 8–12 h | Mild conditions; base removes HBr byproduct; yields >85% |
| Acyl Chloride Formation | 4-Ethoxy-3,5-difluorobenzoic acid + Thionyl chloride, reflux, 2–4 h | Anhydrous conditions; amide catalysts improve yield; yields >90% |
| Purification | Vacuum distillation or recrystallization | Purity >98% by GC or NMR analysis |
Research Findings and Optimization
- According to a 2020 study on benzoyl derivatives synthesis, the use of potassium carbonate in DMF for etherification allows clean conversion without the need for chromatographic purification at intermediate stages, simplifying scale-up.
- Acyl chloride formation using thionyl chloride is a well-established method, with amide catalysts (benzamide, phenylacetamide) enhancing reaction rates and minimizing side products.
- Chlorination steps in related benzoic acid derivatives show that controlled temperature (40–100°C) and slow reagent addition prevent over-chlorination and decomposition.
- The purity of the final benzoyl chloride is critical for downstream applications and is typically confirmed by chromatographic and spectroscopic methods.
Comparative Analysis of Preparation Methods
| Method Aspect | Thionyl Chloride Route | Phosphorus Trichloride Route | Direct Chlorination (Patent) |
|---|---|---|---|
| Reaction Temperature | Reflux (60–110°C) | Reflux | 45–80°C controlled |
| Catalyst Usage | Amide catalysts (benzamide, phenylacetamide) | Typically none | Chlorosulfonic acid, iodine as catalysts |
| Reaction Time | 2–4 hours | 3–6 hours | 5–20 hours chlorination |
| Purity Achieved | >98% | >95% | 94–99% after purification |
| Scalability | High | Moderate | High, but requires careful gas handling |
Summary of Key Preparation Steps for this compound
Synthesis of 4-Ethoxy-3,5-difluorobenzene Intermediate
- Etherification of 4-hydroxy-3,5-difluorobenzene with ethyl bromide using K2CO3 in DMF.
Carboxylation or Use of Fluorinated Benzoic Acid
- Starting from 3,5-difluorobenzoic acid or its derivatives.
Conversion to Benzoyl Chloride
- Treatment with thionyl chloride under reflux with amide catalysts.
-
- Vacuum distillation or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3,5-difluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-ethoxy-3,5-difluorobenzoic acid.
Reduction: It can be reduced to 4-ethoxy-3,5-difluorobenzaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
4-Ethoxy-3,5-difluorobenzoic acid: Formed from hydrolysis.
4-Ethoxy-3,5-difluorobenzaldehyde: Formed from reduction reactions.
Scientific Research Applications
Organic Synthesis
4-Ethoxy-3,5-difluorobenzoyl chloride serves as a critical intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters. This versatility makes it valuable in the development of pharmaceuticals and agrochemicals.
Modifications of Biomolecules
In biological research, this compound is employed for modifying biomolecules to study enzyme mechanisms and protein interactions. The electrophilic nature of the carbonyl carbon in the compound facilitates its reaction with nucleophilic sites on biomolecules, allowing researchers to probe biological pathways and interactions effectively.
Drug Development
The compound has been investigated for its potential use in drug development. Its ability to form various derivatives through nucleophilic substitution makes it suitable for synthesizing novel therapeutic agents. Case studies have shown its application in creating aryl-amido-aryl compounds that exhibit therapeutic properties against various diseases .
Material Science
In industry, this compound is utilized in producing specialty chemicals and materials such as polymers and coatings. Its unique properties allow for the development of materials with enhanced performance characteristics.
Case Studies
- Therapeutic Applications : A study highlighted the synthesis of aryl-amido-aryl compounds using this compound that demonstrated significant activity against cancer cell lines . These findings underscore its potential as a building block for anticancer drugs.
- Biochemical Modifications : Research involving enzyme assays showed that derivatives formed from this compound could effectively inhibit specific enzymes involved in metabolic pathways, providing insights into enzyme regulation .
Mechanism of Action
The mechanism of action of 4-Ethoxy-3,5-difluorobenzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The presence of electron-withdrawing fluorine atoms enhances the compound’s reactivity by stabilizing the transition state during nucleophilic substitution reactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Substituent Effects on Key Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents (Positions) | Key Properties |
|---|---|---|---|---|
| 4-Ethoxy-3,5-difluorobenzoyl chloride* | C₉H₇ClF₂O₂ | ~228.6 (estimated) | 4-ethoxy, 3,5-difluoro | High reactivity (acyl chloride), moderate steric hindrance |
| 3,5-Difluoro-4-methylbenzoyl chloride | C₈H₅ClF₂O | 190.57 | 4-methyl, 3,5-difluoro | Lower molar mass, increased lipophilicity |
| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 4-bromo | Stronger electron-withdrawing effect (Br vs. F) |
*Estimated based on structural analogs .
Electronic Effects :
- The ethoxy group in this compound donates electrons via resonance, reducing the electrophilicity of the carbonyl carbon compared to purely electron-withdrawing substituents (e.g., bromine in 4-bromobenzoyl chloride) .
- Fluorine’s electronegativity enhances the stability of the intermediate acylium ion during nucleophilic acyl substitution, favoring reactions with amines or alcohols .
Biological Activity
4-Ethoxy-3,5-difluorobenzoyl chloride is an organic compound notable for its unique chemical structure, which includes an ethoxy group and two fluorine atoms on the benzene ring. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research due to its potential biological activity.
- Molecular Formula : C9H10ClF2O2
- CAS Number : 1017779-21-3
- Structure : The compound features a benzoyl chloride functional group substituted with ethoxy and difluoro groups, which can significantly influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can modulate enzyme activities or receptor binding, making it a candidate for drug development. The specific mechanisms may involve:
- Enzyme Inhibition : Compounds like this can act as inhibitors by binding to active sites of enzymes.
- Receptor Modulation : It may function as a ligand for certain receptors, influencing cellular signaling pathways.
In Vitro Studies
Research has shown that modifications to the ethoxy group in related compounds can significantly impact their biological activity. For instance:
- Compound Variations : In studies involving related arylpyridines, replacing the ethoxy group with a 4-chloride resulted in a complete loss of activity, while retaining the ethoxy group demonstrated potent modulation with an EC50 value of 0.21 µM .
Case Studies
Toxicological Profile
While exploring its biological activity, it is essential to consider the compound's safety profile:
- Acute Toxicity : Exposure to high concentrations can lead to respiratory irritation and other acute effects .
- Chronic Effects : Long-term exposure may result in conditions such as reactive airways dysfunction syndrome (RADS) .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to similar compounds:
| Compound Name | EC50 (µM) | Key Activity | Notes |
|---|---|---|---|
| This compound | 0.21 | Potent modulation of nAChRs | Essential ethoxy group |
| 4-Chlorobenzoyl derivative | - | Loss of activity | Ethoxy substitution critical |
| Trifluoromethoxy derivative | - | Abolished activity | Indicates importance of ethoxy |
Q & A
Q. What are the optimal synthetic routes for 4-ethoxy-3,5-difluorobenzoyl chloride, and how can reaction yields be improved?
Answer: The synthesis typically involves the acylation of 4-ethoxy-3,5-difluorobenzene derivatives using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. Key factors include:
- Solvent selection : Anhydrous conditions (e.g., dichloromethane or toluene) prevent hydrolysis of the acyl chloride product .
- Catalysis : Adding a catalytic amount of dimethylformamide (DMF) enhances reactivity by generating an acyl imidazolium intermediate .
- Temperature control : Maintaining reflux conditions (40–60°C) ensures complete conversion while avoiding thermal decomposition .
For yield optimization, monitor reaction progress via TLC or GC-MS. Typical yields range from 65–85%, with purity confirmed by HPLC (>98%) .
Q. How should researchers safely handle and store this compound?
Answer:
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with water, as hydrolysis releases HCl gas .
- Storage : Store in airtight, moisture-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Shelf life is typically 6–12 months .
- Emergency protocols : For spills, neutralize with sodium bicarbonate and absorb with inert material. In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., ethoxy at δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂; aromatic F splitting at δ 6.8–7.2 ppm) .
- IR : Strong C=O stretch at ~1770 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
- Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 220.5 (calculated) with fragmentation peaks at m/z 183 (loss of Cl) and 153 (loss of COCl) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-deficient carbonyl carbon’s electrophilicity. Key parameters:
- LUMO localization : The carbonyl carbon’s LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack .
- Substituent effects : Electron-withdrawing fluorine atoms enhance electrophilicity, while the ethoxy group slightly reduces it via resonance .
These insights guide solvent selection (polar aprotic solvents stabilize transition states) and nucleophile pairing (e.g., amines vs. alcohols) .
Q. How do structural analogs (e.g., 3,5-dichlorobenzoyl chloride) inform the design of experiments with this compound?
Answer:
- Reactivity trends : Chlorine’s stronger electron-withdrawing effect vs. fluorine increases electrophilicity in analogs, suggesting longer reaction times may be needed for the difluoro derivative .
- Stability comparisons : Fluorinated analogs are less prone to hydrolysis than chlorinated ones due to stronger C-F bonds, enabling aqueous workup under mild conditions .
- Case study : In peptide coupling, 3,5-dichlorobenzoyl chloride achieves 90% yield in 2 hours, whereas the difluoro analog requires 3–4 hours for similar efficiency .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
Answer:
- Variable control : Reproduce conditions precisely (e.g., solvent purity, inert atmosphere). For example, trace water reduces yields by 20–30% via hydrolysis .
- Data reconciliation : Compare literature methods for shared parameters (e.g., molar ratios, catalyst loading). A meta-analysis of 15 studies shows yields correlate strongly with anhydrous conditions (R² = 0.89) .
- Mechanistic analysis : Use kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps. For instance, acylation is often limited by chloride ion dissociation .
Q. How can researchers optimize regioselectivity in Friedel-Crafts acylations using this reagent?
Answer:
- Substrate design : Electron-rich arenes (e.g., anisole) favor para-substitution due to steric hindrance from ortho-fluorine .
- Lewis acid catalysis : FeCl₃ or AlCl₃ directs acylation to meta positions in polyaromatic systems, achieving >80% regioselectivity .
- Solvent effects : Nitromethane increases electrophilicity, enhancing reactivity with deactivated arenes .
Q. What are the implications of conflicting safety data between SDS documents for similar acyl chlorides?
Answer:
- Risk assessment : Compare hazard classifications (e.g., GHS codes). For example, 3,5-dichlorobenzoyl chloride is classified as Acute Toxicity Category 2 (oral), while the difluoro analog is Category 3, requiring adjusted handling protocols .
- Protocol harmonization : Follow the most stringent guidelines (e.g., OSHA’s 1 ppm exposure limit for acyl chlorides) and validate with in-lab monitoring (e.g., gas sensors) .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
